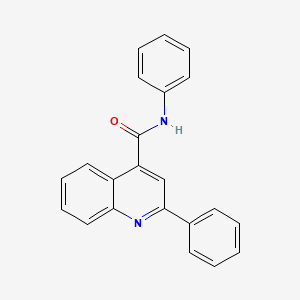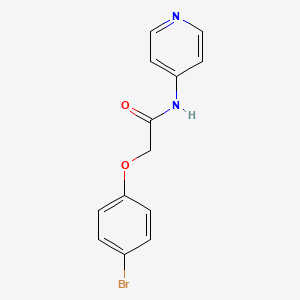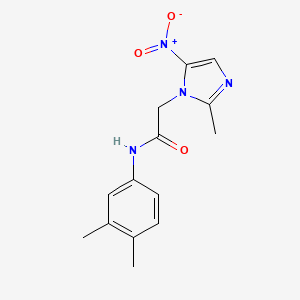![molecular formula C20H27N3OS B5628116 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide involves multi-step chemical reactions, starting from basic building blocks to form the complex structures. For instance, the synthesis of related piperidine-based compounds involves the formation of piperidine ring systems attached to different moieties, indicating the versatility and complexity of synthetic strategies required for such compounds. These processes often involve cyclization reactions, protection and deprotection steps, and the introduction of various functional groups to achieve the desired chemical structure (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds featuring piperidinyl and thiazole groups is characterized by the spatial arrangement of atoms that impacts the compound's chemical reactivity and interaction with biological targets. Crystal structure analysis of similar compounds provides insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their biological activity. For example, studies on piperidine derivatives reveal the influence of substituents on the molecular conformation and potential intermolecular interactions within the crystalline phase (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Compounds with the piperidinyl and thiazole structures undergo various chemical reactions, reflecting their reactive functional groups. These reactions include nucleophilic substitution, oxidation, and conjugation processes, which can modify the compound's chemical properties and biological activity. For instance, chemical oxidation studies of related compounds explore the reactivity of different methyl groups, leading to the formation of various oxidized products without cleaving critical rings in the structure, showcasing the chemical versatility and stability of these compounds (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance aqueous solubility and improve pharmacokinetic properties, as seen in compounds designed for increased oral absorption and central nervous system penetration. These modifications are critical for developing therapeutically relevant compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and potential for bioconjugation, are key factors in the development of therapeutic agents. The presence of functional groups like thiazole and piperidine rings contributes to the interaction with enzymes, receptors, and other biological molecules, impacting the compound's pharmacological profile. Research into related compounds has shown a range of biological activities, underscoring the importance of chemical structure in determining biological outcomes (Kunzler et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-piperidin-3-yl-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14(2)20-23-18(13-25-20)8-10-22-19(24)16-6-3-5-15(11-16)17-7-4-9-21-12-17/h3,5-6,11,13-14,17,21H,4,7-10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDFMRORLWYWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCNC(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5628035.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(2-methylphenyl)propanoyl]piperidine](/img/structure/B5628042.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]piperidine](/img/structure/B5628050.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B5628057.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5628068.png)

![N'-[(3S*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5628090.png)
![2-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5628091.png)
![2-cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628092.png)
![5-[(2-methoxy-1-naphthyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5628093.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5628122.png)